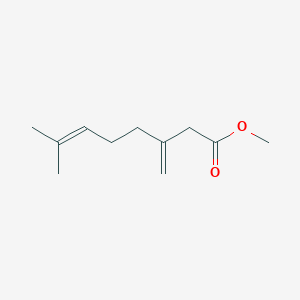![molecular formula C10H15N5O3 B14627700 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol CAS No. 55866-24-5](/img/structure/B14627700.png)
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol is a chemical compound with the molecular formula C10H15N5O3 . It is known for its unique structure, which includes a purine base attached to a butane triol backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a purine derivative with a butane triol precursor under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol can be compared with other similar compounds, such as:
2-Methyl-4-(1H-purin-6-ylamino)-1,2,3-butanetriol: This compound has a similar structure but may differ in its chemical and biological properties.
2-Amino-4-hydroxy-6-methylpyrimidine: Another compound with a purine base, but with different functional groups and properties.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
55866-24-5 |
|---|---|
Molekularformel |
C10H15N5O3 |
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
2-methyl-4-(7H-purin-6-ylamino)butane-1,2,3-triol |
InChI |
InChI=1S/C10H15N5O3/c1-10(18,3-16)6(17)2-11-8-7-9(13-4-12-7)15-5-14-8/h4-6,16-18H,2-3H2,1H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
FKHYWNLUSRZJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C(CNC1=NC=NC2=C1NC=N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B14627617.png)
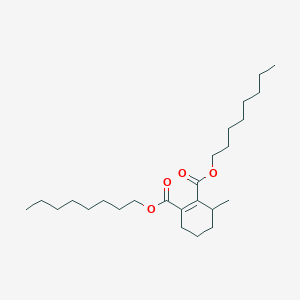
![3-Hydroxy-2,3,3a,4-tetrahydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14627634.png)
![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)
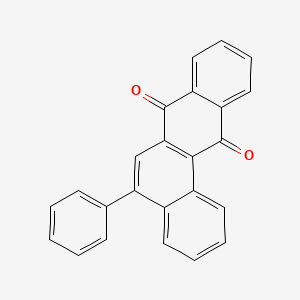
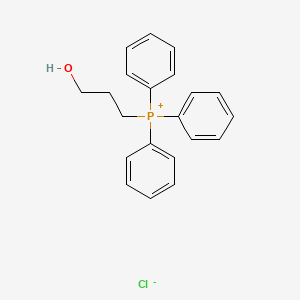
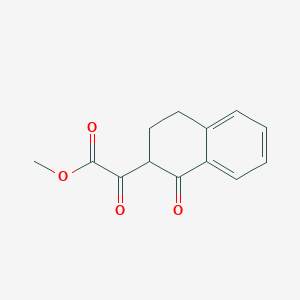
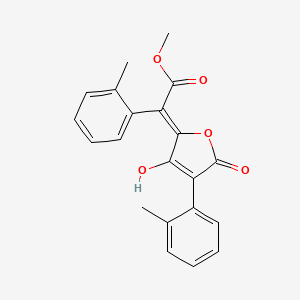
![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)


